molecular formula C6H14O B3054996 PROPYLISOPROPYLETHER CAS No. 627-08-7

PROPYLISOPROPYLETHER

Cat. No.: B3054996
CAS No.: 627-08-7
M. Wt: 102.17 g/mol
InChI Key: JIEJJGMNDWIGBJ-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry:

Biology:

  • Employed in the extraction and purification of biological molecules.

Medicine:

  • Utilized in the formulation of pharmaceutical products as a solvent or excipient.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of propyl isopropyl ether typically involves the reaction of isopropanol with propylene in the presence of an acid catalyst. This method is favored due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propyl isopropyl ether can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert propyl isopropyl ether into alcohols.

    Substitution: This compound can participate in substitution reactions, where one of the alkyl groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ethers or other substituted products.

Mechanism of Action

The mechanism of action of propyl isopropyl ether primarily involves its role as a solvent. It interacts with various molecular targets by dissolving organic compounds, facilitating chemical reactions, and improving the solubility of other substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.

Comparison with Similar Compounds

    Diethyl Ether: Another common ether with similar solvent properties but a different molecular structure (C4H10O).

    Methyl Propyl Ether: Similar in structure but with a different alkyl group (C4H10O).

    Ethyl Isopropyl Ether: Similar in structure but with different alkyl groups (C5H12O).

Uniqueness:

Properties

IUPAC Name

1-propan-2-yloxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJJGMNDWIGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060831
Record name Propane, 1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-08-7
Record name Propyl isopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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